molecular formula C10H11BrO2 B103765 2-Bromo-4-phenylbutanoic acid CAS No. 16503-46-1

2-Bromo-4-phenylbutanoic acid

Cat. No. B103765
CAS RN: 16503-46-1
M. Wt: 243.1 g/mol
InChI Key: DJQJKQPODCNTSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-phenylbutanoic acid is a halogenated carboxylic acid that is structurally related to several compounds studied in the provided papers. Although the exact compound is not directly mentioned, the papers discuss various brominated phenylbutanoic acids and their derivatives, which are of interest due to their potential applications in chemical synthesis, biochemical studies, and as intermediates for pharmaceuticals .

Synthesis Analysis

The synthesis of related compounds involves multiple steps and methodologies. For instance, 2-bromo-4-chlorophenyl-2-bromobutanoate was synthesized through the reaction of 2-bromo-4-chlorophenol with 2-bromobutanoyl bromide in the presence of pyridine . Another method described the preparation of (2S)- and (2R)-2-Amino-4-bromobutanoic acid starting from N-Boc-glutamic acid α tert-butyl ester, using Barton’s radical decarboxylation to transform the γ-carboxylic group into a bromide . Additionally, ω-(4-Bromophenyl)alkanoic acids were obtained from 1-bromo-4-alkenylbenzenes by hydroboration–thermal isomerization–oxidation .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various techniques. X-ray crystallography was used to determine the structure of (2S, 3R)-3-amino-2-hydroxy-4-phenylbutanoic acid, revealing a (2S, 3R)-configuration . Similarly, the crystal structures of (R)- and rac-2-bromo-3-methylbutyric acid were determined, showing different hydrogen bonding motifs and packing modes in the solid-state .

Chemical Reactions Analysis

The reactivity of these compounds under different conditions has been studied. For example, the solvolysis of 4-(p-substituted phenyl)-4-oxo-2-bromobutanoic acids in dimethyl sulfoxide was investigated, showing that electron-withdrawing groups increased the rate of reaction . The Suzuki cross-coupling reaction was employed to synthesize a variety of 2-bromo-4-chlorophenyl-2-bromobutanoate derivatives with moderate to good yields .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds have been explored through various analyses. Density functional theory (DFT) calculations, FT-IR, FT-Raman, and UV–Visible spectroscopy were used to study the molecular geometry, vibrational frequencies, and electronic properties of 2-phenylbutanoic acid and its derivatives . The non-linear optical (NLO) properties and molecular electrostatic potential were also examined to understand the electronic behavior of these compounds .

Scientific Research Applications

Quantum Computational and Spectroscopic Studies

  • 2-Phenylbutanoic acid and its derivatives, including 2-bromo-4-phenylbutanoic acid, have been studied using density functional theory (DFT) calculations, spectroscopic methods, and ligand-protein docking studies. These studies contribute to understanding the molecular geometry, vibrational frequencies, and the nonlinear optical (NLO) properties of these compounds, highlighting their potential in various scientific applications (Raajaraman, Sheela, & Muthu, 2019).

X-ray Structure Determination

  • The structure of compounds related to 2-bromo-4-phenylbutanoic acid has been determined using X-ray crystallography. This method provides valuable insight into the stereochemistry of these molecules, which is critical for their applications in medicinal chemistry and drug design (Nakamura et al., 1976).

Chemical Behavior and Kinetics

  • The chemical behavior and kinetics of derivatives of 2-bromo-4-phenylbutanoic acid have been investigated, providing insights into their reactivity and stability. Such studies are essential for the development of new synthetic methods and for understanding the behavior of these compounds under various conditions (Sedlák et al., 2002).

Asymmetric Hydrogenation

  • Research has been conducted on the asymmetric hydrogenation of certain acids to produce derivatives of 2-bromo-4-phenylbutanoic acid. This process is significant for synthesizing chiral compounds, which have important applications in pharmaceuticals (Zhu et al., 2010).

Copper Complex Synthesis

  • A novel copper (II) nitrate complex of a derivative of 2-bromo-4-phenylbutanoic acid has been synthesized and studied. Such research is essential in the field of coordination chemistry and for the development of new materials with specific properties (Landry, Turnbull, & Twamley, 2007).

Molecular Docking Studies

  • Molecular docking methods have been used to investigate the interactions of 2-bromo-4-phenylbutanoic acid derivatives with various receptors. This research aids in the identification of potential drug candidates and in understanding how these molecules interact with biological systems (Charanya, Sampathkrishnan, & Balamurugan, 2020).

Synthesis Optimization

  • Studies have been conducted to optimize the synthesis of derivatives of 2-bromo-4-phenylbutanoic acid, which is crucial for industrial-scale production and for the development of more efficient and sustainable chemical processes (Ahmad, Oh, & Shukor, 2011).

Safety And Hazards

2-Bromo-4-phenylbutanoic acid is classified as harmful if swallowed and causes severe skin burns and eye damage . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Relevant Papers Relevant papers on 2-Bromo-4-phenylbutanoic acid and related compounds can be found in various sources . These papers provide valuable information on the properties, synthesis, and potential applications of these compounds.

properties

IUPAC Name

2-bromo-4-phenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJQJKQPODCNTSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60937025
Record name 2-Bromo-4-phenylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60937025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-phenylbutanoic acid

CAS RN

16503-46-1
Record name α-Bromobenzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16503-46-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-phenylbutyric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016503461
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Bromo-4-phenylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60937025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-4-phenylbutyric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.865
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-4-phenylbutanoic acid
Reactant of Route 2
Reactant of Route 2
2-Bromo-4-phenylbutanoic acid
Reactant of Route 3
Reactant of Route 3
2-Bromo-4-phenylbutanoic acid
Reactant of Route 4
Reactant of Route 4
2-Bromo-4-phenylbutanoic acid
Reactant of Route 5
Reactant of Route 5
2-Bromo-4-phenylbutanoic acid
Reactant of Route 6
2-Bromo-4-phenylbutanoic acid

Citations

For This Compound
4
Citations
K Koh, T Durst - The Journal of Organic Chemistry, 1994 - ACS Publications
… The reaction was performed with 2-bromo-4phenylbutanoic acid (R(-pantolactone ester (569 mg, 1.60 mmol), n-hexylammonium iodide (154 mg,0.32 mmol), 4-methoxyphenol (238 mg, …
Number of citations: 55 pubs.acs.org
LG Fischer - 2010 - search.proquest.com
A novel route has been developed for the solid-phase synthesis of N-carboxyalkyl unnatural amino acids as potential metalloprotease inhibitors. The key step involves a nitrogen …
Number of citations: 6 search.proquest.com
N Chiappini, J Du Bois - 2019 - scholar.archive.org
The preparation of substituted azetidines and larger-ring, nitrogen-containing saturated heterocycles is enabled through efficient and selective intermolecular sp3-C–H amination of …
Number of citations: 0 scholar.archive.org
HI Park, Y Jin, DR Hurst, CA Monroe, S Lee… - Journal of Biological …, 2003 - ASBMB
… ) and S-alkylated with (2S)-2-bromo-4-methylpentanoic acid or (2S)-2-bromo-4-phenylbutanoic acid; the latter bromoacids were derived from l-leucine and l-homophenylalanine, …
Number of citations: 69 www.jbc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.